molecular formula C6H9ClO3 B018281 (E)-Methyl 4-chloro-3-methoxybut-2-enoate CAS No. 110104-60-4

(E)-Methyl 4-chloro-3-methoxybut-2-enoate

Cat. No. B018281
M. Wt: 164.59 g/mol
InChI Key: JNYMRXDQVPIONI-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including highly regio- and stereoselective reactions. One method involves the transformation of 2-(methoxycarbonyl)-2,3-allenols into methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates, showcasing moderate to good yields (Deng et al., 2009). Another synthesis pathway is highlighted in the preparation of trisubstituted monomethylated benzene-1,3-diols through a one-pot synthesis involving Michael addition-Dieckmann cyclization sequence (Covarrubias-zúñiga et al., 2005).

Molecular Structure Analysis

Molecular structure and spectroscopic properties of similar compounds have been studied extensively. For example, a study on the spectroscopic properties in a related compound, utilizing density functional theory (DFT), showed good correlation with experimental values for NMR and IR spectra, indicating the reliability of DFT in predicting molecular structures (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving (E)-Methyl 4-chloro-3-methoxybut-2-enoate derivatives showcase a variety of reactivity patterns. For instance, the ester enolate Claisen rearrangement of related esters has been demonstrated to provide different isomers under specific conditions, illustrating the compound's versatile reactivity (Fujisawa et al., 1984).

Physical Properties Analysis

While specific studies on the physical properties of (E)-Methyl 4-chloro-3-methoxybut-2-enoate are scarce, the analysis of related compounds provides insight into their behavior. The crystal structure, spectroscopic analysis, and computational studies often offer valuable information on the physical characteristics of similar molecular structures.

Chemical Properties Analysis

The chemical properties of (E)-Methyl 4-chloro-3-methoxybut-2-enoate and its derivatives can be inferred from studies on similar compounds. For example, the oxidation of methyl 3-(4-methoxyphenyl)propynoate led to a product of oxidative dimerization, suggesting potential reactivity patterns for similar esters (Vasilyev et al., 2003).

Scientific Research Applications

Synthesis and Chemical Transformations

One of the applications of structurally similar compounds involves synthetic pathways for creating complex molecules. For instance, trisubstituted monomethylated benzene-1,3-diols are synthesized via a Michael addition-Dieckmann cyclization sequence from methyl (E)-3-methoxy-4-methoxycarbonylbut-2-enoate anion and methyl alkynoates, demonstrating the utility of these compounds in creating bioactive fungal metabolites like nidulol (Covarrubias-Zúñiga et al., 2005). Similarly, methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates are synthesized from 2-(methoxycarbonyl)-2,3-allenols, showcasing regio- and stereoselective reactions that yield moderate to good yields (Youqian Deng et al., 2009).

Biocatalysis

Another area of research involves the use of biocatalysts for the transformation of related compounds. Pleurotus ostreatus , a type of mushroom, has shown enoate reductase activity towards substrates including (E)-4-Phenylbut-3-ene-2-one and its derivatives, highlighting the potential of using biocatalysts for selective reductions (Skrobiszewski et al., 2013).

Materials Science

Compounds structurally related to (E)-methyl 4-chloro-3-methoxybut-2-enoate have also been utilized in the synthesis of novel materials. For example, the reaction of hexachlorobutadiene with sodium methoxide leading to various methyl enoates underlines the versatility of these compounds in creating materials with potential applications in optoelectronics and pharmacology (Egorov et al., 2015).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has a hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .

properties

IUPAC Name

methyl (E)-4-chloro-3-methoxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYMRXDQVPIONI-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC(=O)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C/C(=O)OC)/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-chloro-3-methoxy-2-butenoate

CAS RN

85153-60-2, 110104-60-4
Record name Methyl 4-chloro-3-methoxy-2-butenoate
Source European Chemicals Agency (ECHA)
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Record name Methyl (E)-4-Chloro-3-methoxy-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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